

Application Notes and Protocols for sc-365209: Staining of Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: L-365209

Cat. No.: B1243476

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Introduction

sc-365209 is a mouse monoclonal antibody designed for the detection of Integrin $\alpha 4$.^{[1][2]} This antibody is a valuable tool for immunohistochemistry (IHC) applications, particularly for staining paraffin-embedded tissue sections (IHC-P). Integrin $\alpha 4$, also known as CD49d, is the alpha 4 subunit of the $\alpha 4\beta 1$ (VLA-4) and $\alpha 4\beta 7$ integrins. These cell adhesion molecules are crucial for cell-cell and cell-matrix interactions, playing a significant role in cell adhesion, migration, differentiation, and survival.^[1] Engagement of Integrin $\alpha 4$ with its ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and fibronectin, triggers intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are pivotal in various physiological and pathological processes.

These application notes provide a detailed protocol for the use of sc-365209 for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues.

Data Presentation

Table 1: sc-365209 Antibody Specifications

Characteristic	Specification
Product Name	Integrin α 4 (A-7)
Catalog Number	sc-365209
Host Species	Mouse
Isotype	IgG2b κ
Clonality	Monoclonal
Immunogen	Amino acids 796-1005 mapping near the C-terminus of Integrin α 4 of human origin[1][2]
Recommended Applications	Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (Paraffin) (IHC(P)), ELISA[1][2]
Storage	Store at 4°C. DO NOT FREEZE.

Table 2: Recommended Reagents for IHC-P

Reagent	Purpose
Xylene or equivalent clearing agent	Deparaffinization
Ethanol (100%, 95%, 70%)	Rehydration
Deionized or distilled water	Rinsing
Antigen Retrieval Solution (e.g., Sodium Citrate Buffer, pH 6.0)	Epitope unmasking
Hydrogen Peroxide (3%)	Blocking endogenous peroxidase activity
Blocking Buffer (e.g., 5% normal serum in PBS or TBST)	Blocking non-specific antibody binding
Primary Antibody Diluent (e.g., PBS or TBST with 1% BSA)	Diluting the primary antibody
sc-365209 (Integrin α 4 antibody)	Primary antibody
Biotinylated secondary antibody against mouse IgG	Secondary antibody
Streptavidin-HRP or equivalent	Detection reagent
DAB or other suitable chromogen	Substrate for visualization
Hematoxylin	Counterstain
Mounting Medium	Coverslipping

Table 3: Recommended Dilutions and Incubation Times

Step	Reagent	Dilution/Concentration	Incubation Time	Temperature
Primary Antibody Incubation	sc-365209	1:50 - 1:500[1]	1 hour - overnight	Room Temperature or 4°C
Secondary Antibody Incubation	Biotinylated anti-mouse IgG	Manufacturer's recommendation	30-60 minutes	Room Temperature
Enzyme Conjugate Incubation	Streptavidin-HRP	Manufacturer's recommendation	30-60 minutes	Room Temperature

Experimental Protocols

This protocol provides a general guideline for the use of sc-365209 in FFPE tissues. Optimization may be required for specific tissues and experimental setups.

I. Deparaffinization and Rehydration

- Place slides in a slide holder.
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

II. Antigen Retrieval

Heat-induced epitope retrieval (HIER) is recommended for sc-365209.

- Pre-heat a water bath or steamer to 95-100°C.

- Immerse slides in a staining dish filled with Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Place the staining dish in the pre-heated water bath or steamer for 20-40 minutes.
- Remove the staining dish and allow the slides to cool to room temperature for at least 20 minutes.
- Rinse slides in deionized water.

III. Immunohistochemical Staining

- Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Washing: Rinse slides with wash buffer (e.g., PBS or TBST).
- Blocking: Apply blocking buffer (e.g., 5% normal goat serum in PBS) and incubate for 30-60 minutes in a humidified chamber.
- Primary Antibody: Drain the blocking buffer and apply sc-365209 diluted in primary antibody diluent (recommended starting dilution 1:50).^[1] Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Rinse slides with wash buffer.
- Secondary Antibody: Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Washing: Rinse slides with wash buffer.
- Detection: Apply the detection reagent (e.g., Streptavidin-HRP) and incubate for 30-60 minutes at room temperature.
- Washing: Rinse slides with wash buffer.

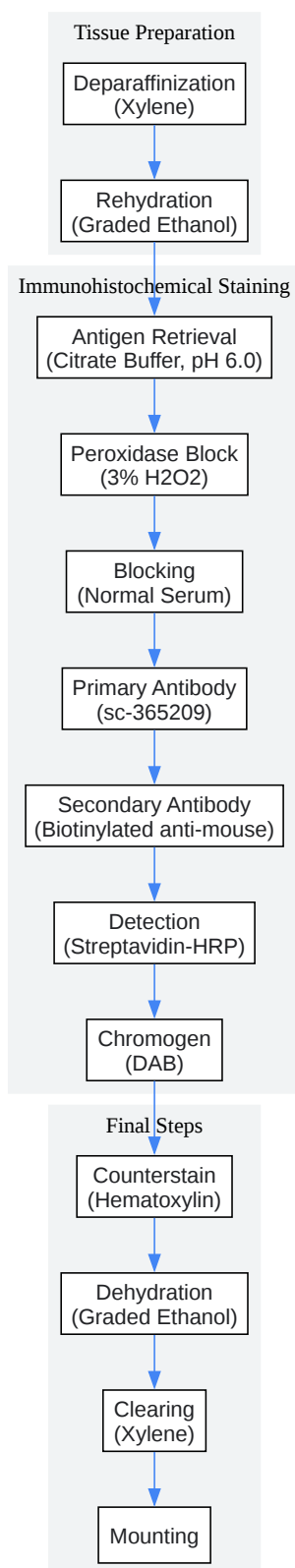
- Chromogen: Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
- Stop Reaction: Immerse slides in deionized water to stop the chromogenic reaction.

IV. Counterstaining, Dehydration, and Mounting

- Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
- Bluing: Rinse slides in running tap water until the sections turn blue.
- Dehydration: Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
- Clearing: Clear the sections in two changes of xylene.
- Mounting: Apply a drop of permanent mounting medium to the tissue section and place a coverslip.

Visualizations

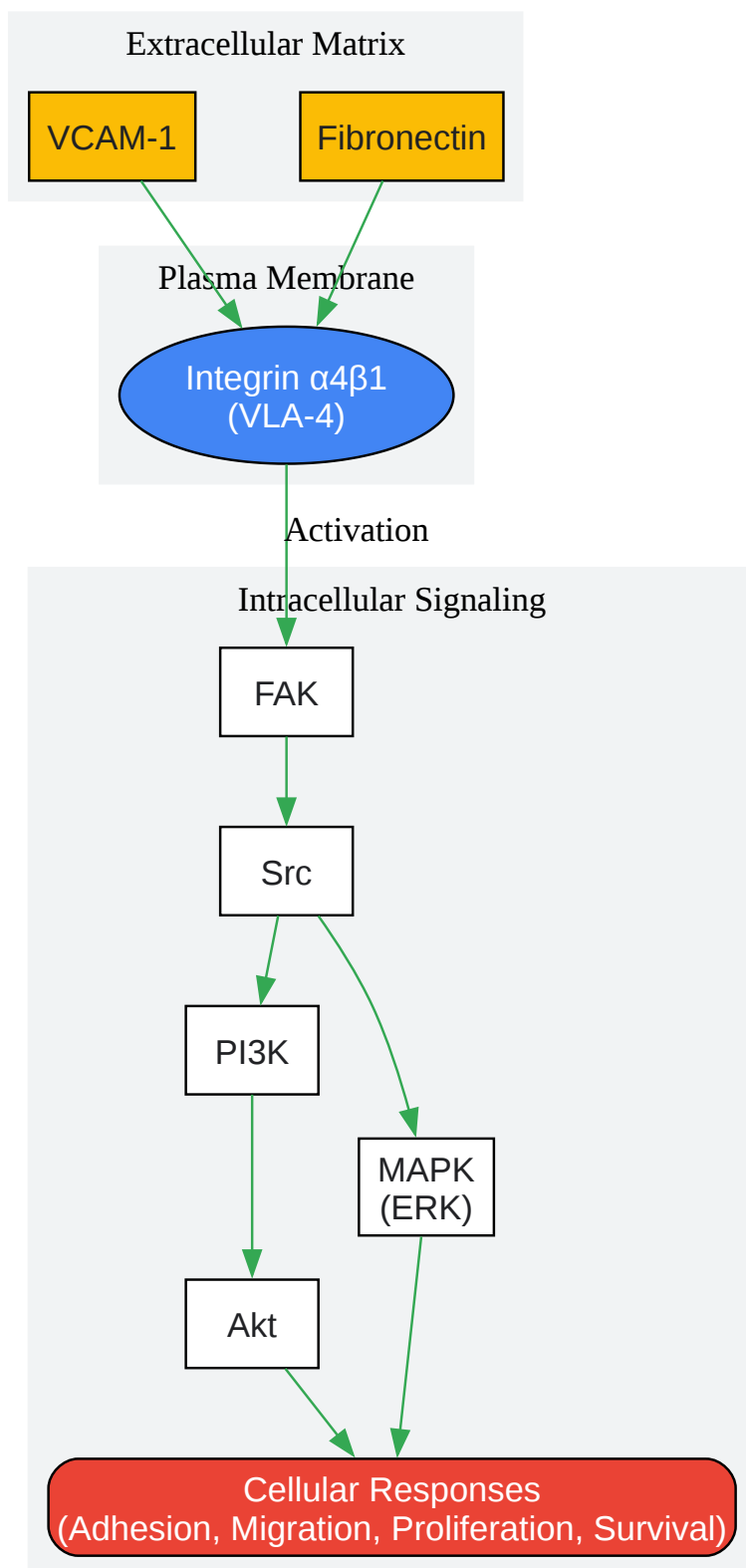
Experimental Workflow



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Caption: Immunohistochemistry workflow for sc-365209.

Integrin $\alpha 4$ Signaling Pathway



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Caption: Integrin $\alpha 4$ signaling cascade.

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References

- 1. JCI - Integrin $\alpha 4\beta 1$ –VCAM-1–mediated adhesion between endothelial and mural cells is required for blood vessel maturation [jci.org]
- 2. journals.biologists.com [journals.biologists.com]
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